molecular formula C9H7ClF2O2 B1411865 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde CAS No. 2168815-73-2

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B1411865
CAS No.: 2168815-73-2
M. Wt: 220.6 g/mol
InChI Key: HMGHCAZYIWLNRY-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by a chlorine substituent at the para position (C4) and a 2,2-difluoroethoxy group (-OCH₂CF₂) at the meta position (C3) on the aromatic ring. Its molecular formula is C₉H₇ClF₂O₂, with a molecular weight of 220.45 g/mol. This compound is hypothesized to serve as a key intermediate in pharmaceutical or agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance the reactivity of the aldehyde group toward nucleophilic additions or condensations .

Properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c10-7-2-1-6(4-13)3-8(7)14-5-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGHCAZYIWLNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-Chloro-3-(2,2-difluoroethoxy)benzoic acid.

    Reduction: 4-Chloro-3-(2,2-difluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The difluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The substituent pattern significantly influences physical, chemical, and biological properties:

  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1): Features a difluoromethoxy (-OCHF₂) group at C4 and methoxy (-OCH₃) at C3. The absence of chlorine and the smaller methoxy group result in a lower molecular weight (188.13 g/mol ) compared to the target compound .
  • 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7): Substituted with chlorine (C4) and fluorine (C3). The lack of an ethoxy group reduces steric bulk, yielding a molecular weight of 158.55 g/mol .
  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9): Combines chlorine (C4), fluorine (C2), and methoxy (C3) groups. The ortho-fluorine and meta-methoxy substituents create distinct electronic effects, differing from the target’s para-chloro and meta-difluoroethoxy arrangement .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling/Melting Point Solubility (Log S)
4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde C₉H₇ClF₂O₂ 220.45 Cl (C4), -OCH₂CF₂ (C3) N/A ~-2.5 (estimated)
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 -OCHF₂ (C4), -OCH₃ (C3) Not reported -1.8
4-Chloro-3-fluorobenzaldehyde C₇H₄ClFO 158.55 Cl (C4), F (C3) 46–49°C (mp) -2.1
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 Cl (C4), F (C2), -OCH₃ (C3) Not reported -2.3

Key Observations :

  • The 2,2-difluoroethoxy group in the target compound increases hydrophobicity compared to methoxy or smaller halogen substituents, as reflected in its lower estimated Log S value.

Biological Activity

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is a compound with significant potential in biological research and applications. Its structure, characterized by a chloro group and a difluoroethoxy substituent, influences its chemical behavior and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClF2O2. The presence of the aldehyde functional group allows for various chemical reactions such as oxidation and reduction, leading to the formation of derivatives like 4-Chloro-3-(2,2-difluoroethoxy)benzoic acid and 4-Chloro-3-(2,2-difluoroethoxy)benzyl alcohol.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. Additionally, the difluoroethoxy group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in target proteins.

Enzyme Interaction

Research indicates that this compound acts as a probe for studying enzyme-catalyzed reactions. It can inhibit certain enzymes by covalently modifying active sites, which alters their functionality. This property makes it valuable in biochemical assays aimed at understanding enzyme mechanisms and pathways.

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown potential as dual inhibitors targeting FLT3 and Aurora kinases—key players in cell division and cancer progression. These inhibitors have been tested in various cancer models, demonstrating effectiveness in reducing tumor growth .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • FLT3/Aurora Kinase Inhibition : A study identified a compound structurally related to this compound as a potent inhibitor of FLT3 and Aurora kinases. This compound showed significant efficacy in inhibiting the growth of FLT3-ITD-positive acute myeloid leukemia (AML) tumors in xenograft models .
    CompoundFLT3 Inhibition (Kd)Aurora Kinase Inhibition (Kd)
    Compound A6.2 nM7.5 nM
    Compound B38 nM48 nM
  • Biochemical Pathway Studies : Another study utilized this compound to investigate metabolic pathways involving specific kinases. The results indicated that this compound could modulate signaling pathways crucial for cell survival and proliferation .

Research Applications

The compound is widely used in various fields:

  • Synthetic Chemistry : It serves as an intermediate for synthesizing more complex organic molecules.
  • Biological Research : Utilized as a probe to investigate biological pathways and enzyme interactions.
  • Pharmaceutical Development : Its derivatives are being explored for their potential therapeutic applications against cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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